(-)-2-Iodooctane

Description

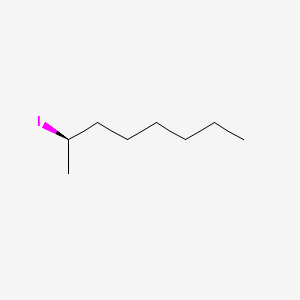

Structure

3D Structure

Properties

CAS No. |

29117-48-4 |

|---|---|

Molecular Formula |

C8H17I |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

(2R)-2-iodooctane |

InChI |

InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

XFLOGTUFKZCFTK-MRVPVSSYSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)I |

Canonical SMILES |

CCCCCCC(C)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of (-)-2-Iodooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Iodooctane, also known as (R)-2-Iodooctane, is a chiral alkyl halide that serves as a valuable intermediate in organic synthesis. Its stereochemistry makes it a crucial building block in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the known physical and chemical characteristics of (-)-2-Iodooctane, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical and Chemical Properties

The physical and chemical properties of (-)-2-Iodooctane are summarized in the tables below. Data for the racemic mixture (2-Iodooctane) are also provided for comparison.

General and Physical Properties

| Property | (-)-2-Iodooctane | 2-Iodooctane (Racemic) |

| Molecular Formula | C₈H₁₇I | C₈H₁₇I |

| Molecular Weight | 240.13 g/mol | 240.13 g/mol |

| CAS Number | 29117-48-4 | 557-36-8 |

| Appearance | Oily liquid, may discolor on exposure to light. | Oily liquid; Yellow to brown liquid.[1] |

| Boiling Point | Not specified | 216.20 °C |

| Melting Point | Not specified | -51.00 °C |

| Density | Not specified | 1.2097 g/cm³ |

| Refractive Index | Not specified | Not specified |

| Specific Rotation ([α]D) | -38.5° | 0° |

Chemical and Safety Properties

| Property | Value |

| LogP | 3.78 |

| Vapor Pressure | 1.37 mmHg |

| Solubility | Soluble in organic solvents like hexane and toluene; low solubility in water.[2] |

| Stability | Sensitive to light. |

| Hazards | Mild eye irritant. May cause somnolence, excitement, and coma in oral lethal-dose studies in animal models.[1] |

Experimental Protocols

The synthesis of (-)-2-Iodooctane is typically achieved through a nucleophilic substitution reaction (Sₙ2) from its corresponding chiral alcohol, (S)-(+)-2-octanol. This reaction proceeds with an inversion of stereochemistry, a phenomenon known as the Walden inversion.

Synthesis of (R)-(-)-2-Iodooctane from (S)-(+)-2-Octanol

This protocol is based on the well-established method of converting alcohols to alkyl iodides using triphenylphosphine and iodine, which proceeds with inversion of configuration.

Materials:

-

(S)-(+)-2-octanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.

-

Addition of Iodine: To the stirred solution, add iodine portion-wise at 0 °C (ice bath). The mixture will turn into a dark, thick slurry of the triphenylphosphine-iodine adduct.

-

Addition of Alcohol: Slowly add a solution of (S)-(+)-2-octanol in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (-)-2-Iodooctane by flash column chromatography on silica gel using hexane as the eluent.

-

Collect the fractions containing the product and concentrate under reduced pressure to yield pure (-)-2-Iodooctane.

-

Expected Outcome: The reaction should yield (R)-(-)-2-Iodooctane with an inverted stereoconfiguration and a negative specific rotation.

Reactivity and Signaling Pathways

(-)-2-Iodooctane is a simple alkyl halide and is not known to be involved in complex biological signaling pathways. Its primary reactivity is centered around the carbon-iodine bond.

Nucleophilic Substitution (Sₙ2) Reactions

The most significant chemical property of (-)-2-Iodooctane is its susceptibility to Sₙ2 reactions. The iodide ion is an excellent leaving group, facilitating the attack of various nucleophiles at the C2 position. A key stereochemical outcome of the Sₙ2 reaction at the chiral center of (-)-2-Iodooctane is the Walden Inversion , where the configuration of the carbon atom is inverted. For instance, reaction with a nucleophile (Nu⁻) will result in a product with the (S) configuration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (-)-2-Iodooctane.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl and methylene protons of the octyl chain, with the proton at the C2 position appearing as a multiplet deshielded by the iodine atom.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms of the octane chain. The C2 carbon, bonded to the iodine, will be significantly shifted downfield.

-

IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-I stretching absorption is expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the iodine atom and fragmentation of the alkyl chain.

Stability and Storage

(-)-2-Iodooctane is sensitive to light and should be stored in a tightly sealed, amber-colored container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal

As a halogenated organic compound, (-)-2-Iodooctane should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be discharged into drains or the environment.

Conclusion

(-)-2-Iodooctane is a chiral building block with well-defined physical and chemical properties. Its synthesis via Sₙ2 reaction from (S)-(+)-2-octanol with complete inversion of configuration is a reliable method for its preparation. A thorough understanding of its properties, handling, and reactivity is essential for its successful application in the synthesis of complex, enantiomerically pure molecules.

References

An In-depth Technical Guide to (-)-2-Iodooctane (CAS Number: 29117-48-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Iodooctane, also known by its systematic IUPAC name (2R)-2-iodooctane, is a chiral alkyl halide of significant interest in organic synthesis and mechanistic studies.[1] Its utility primarily stems from its role as a substrate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at a stereodefined secondary carbon center. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The properties of (-)-2-Iodooctane are summarized in the tables below. It is important to note that while some data is specific to the (R)-enantiomer, other reported values are for the racemic mixture (2-iodooctane). Spectroscopic data for the racemate is generally representative of the individual enantiomers.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 29117-48-4 | [1] |

| Molecular Formula | C₈H₁₇I | [2][3][4] |

| Molecular Weight | 240.12 g/mol | [2][3] |

| Appearance | Oily, colorless to yellow or brown liquid | [3] |

| Boiling Point | 225-226 °C (for 1-iodooctane) | [5] |

| Density | 1.325 g/mL | |

| Specific Rotation [α]D | -33.3° | |

| Solubility | Insoluble in water; soluble in organic solvents. | [5] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| LogP | 3.78 | [2] |

| Complexity | 52.5 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 5 | [2] |

Table 3: Spectroscopic Data (for 2-Iodooctane)

| Spectrum Type | Key Features |

| ¹H NMR | Data available for the racemate. |

| ¹³C NMR | Data available for the racemate. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 240. Key fragments expected from loss of iodine and alkyl chain fragmentation.[3] |

| Infrared (IR) Spectroscopy | C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1375-1465 cm⁻¹), C-I stretching (~500-600 cm⁻¹). |

Synthesis of (-)-2-Iodooctane

(-)-2-Iodooctane is typically synthesized from its corresponding chiral alcohol, (S)-(+)-2-octanol, via a nucleophilic substitution reaction that proceeds with inversion of configuration. A common method is the Finkelstein reaction or a variation thereof.

Experimental Protocol: Synthesis via Mesylate Intermediate

This two-step procedure involves the conversion of the alcohol to a mesylate, which is a good leaving group, followed by displacement with iodide.

Step 1: Mesylation of (S)-(+)-2-octanol

-

To a solution of (S)-(+)-2-octanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding cold water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Iodination of the Mesylate

-

Dissolve the crude mesylate from Step 1 in acetone.

-

Add sodium iodide (3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any excess iodine) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude (-)-2-Iodooctane by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis of (-)-2-Iodooctane.

Key Reactions and Mechanisms: Nucleophilic Substitution

(-)-2-Iodooctane is a classic substrate for studying the stereochemistry of the Sₙ2 reaction. A well-documented experiment involves the reaction of optically active 2-iodooctane with radioactive iodide ions (e.g., from Na¹³¹I) in acetone.

The Finkelstein Reaction and Stereochemistry

This reaction demonstrates the stereospecificity of the Sₙ2 mechanism. The incoming iodide nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration.

When (R)-(-)-2-iodooctane reacts with a non-radioactive iodide ion, it is converted to (S)-(+)-2-iodooctane. Since the nucleophile and the leaving group are the same (iodide), the reaction is reversible and will eventually lead to a racemic mixture (equal amounts of the R and S enantiomers), resulting in a loss of optical activity.

A key finding from kinetic studies is that the rate of racemization is twice the rate of incorporation of a radioactive iodide isotope. This is because for every two molecules that undergo substitution and invert their configuration, only one will have incorporated the radioactive isotope, but the optical rotation of the mixture will have been completely canceled out.

Caption: Sₙ2 reaction pathway.

Experimental Protocol: Kinetic Study of Iodide Exchange

This protocol outlines a method to study the kinetics of the iodide exchange reaction.

-

Preparation of Solutions:

-

Prepare a standard solution of (R)-(-)-2-iodooctane in acetone of known concentration (e.g., 0.1 M).

-

Prepare a standard solution of sodium iodide in acetone of known concentration (e.g., 0.2 M). A portion of this can be made with radioactive Na¹³¹I for isotopic exchange studies.

-

-

Reaction Setup:

-

In a thermostatted reaction vessel, mix the solutions of (-)-2-iodooctane and sodium iodide.

-

Maintain a constant temperature throughout the experiment.

-

-

Monitoring the Reaction:

-

Polarimetry: At regular time intervals, withdraw an aliquot of the reaction mixture and measure its optical rotation using a polarimeter. The decrease in optical rotation over time corresponds to the rate of racemization.

-

Isotopic Exchange: At the same time intervals, withdraw another aliquot. Quench the reaction (e.g., by adding a large volume of water and extracting the 2-iodooctane with a non-polar solvent like hexane). The radioactivity of the organic extract can then be measured using a scintillation counter to determine the rate of iodide incorporation.

-

-

Data Analysis:

-

Plot the natural logarithm of the optical rotation versus time to determine the rate constant for racemization.

-

Plot the incorporation of radioactivity versus time to determine the rate constant for substitution.

-

Compare the two rate constants.

-

Caption: Workflow for the kinetic study.

Safety and Handling

(-)-2-Iodooctane should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Hazard Information

| Hazard | Description | Precautionary Measures |

| Toxicity | Moderately toxic by ingestion.[4] An eye irritant.[4] | Avoid ingestion and contact with eyes. |

| Irritation | Causes skin and eye irritation. May cause respiratory irritation. | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. |

| Stability | Light sensitive; may discolor upon exposure to light.[3] | Store in a tightly sealed, light-resistant container in a cool, dry place. |

| Decomposition | When heated to decomposition, it may emit toxic fumes of iodide.[4] | Avoid overheating. |

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Development and Research

The primary application of (-)-2-Iodooctane in a research and development context is as a chiral building block. Its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

The ability to undergo Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, cyanides, azides, and carbanions) makes (-)-2-Iodooctane a versatile intermediate for the construction of more complex molecules with a controlled stereocenter. This is particularly valuable in the synthesis of lead compounds and drug candidates in medicinal chemistry.

Conclusion

(-)-2-Iodooctane is a valuable chiral reagent for organic synthesis. Its well-understood reactivity, particularly in Sₙ2 reactions, makes it a useful tool for introducing functionality with stereochemical control. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.

References

Chirality and Optical Rotation of 2-Iodooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-iodooctane, focusing on its chirality, optical rotation, and the methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development where the stereochemical identity of molecules is of paramount importance.

Introduction to the Chirality of 2-Iodooctane

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. Molecules possessing this property are known as enantiomers. 2-Iodooctane is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, a hexyl group, and an iodine atom.

The two enantiomers of 2-iodooctane are designated as (S)-2-iodooctane and (R)-2-iodooctane based on the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation of 2-Iodooctane

Optically active compounds have the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the following formula:

[α]λT = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589.3 nm).

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

Quantitative Data on Specific Rotation

The specific rotation of the enantiomers of 2-iodooctane has been reported in the literature. It is important to note that the specific rotation value can be influenced by the solvent, temperature, and wavelength of the light source.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Specific Rotation ([α]D) |

| (+)-2-Iodooctane | (S)-2-Iodooctane | 1809-04-7 | C₈H₁₇I | +38.5° |

| (-)-2-Iodooctane | (R)-2-Iodooctane | 29117-48-4 | C₈H₁₇I | -38.5°[1] |

Note: The value of +38.5° for (S)-2-iodooctane is inferred from the experimentally determined value for its enantiomer. Another source reports a value of -33.3° for (-)-2-iodooctane, which may reflect different experimental conditions.[2]

The specific rotation of the chiral precursor, 2-octanol, is also provided for reference in synthetic applications.

| Compound | IUPAC Name | Specific Rotation ([α]D) |

| (+)-2-Octanol | (S)-2-Octanol | +9.9°[1] |

| (-)-2-Octanol | (R)-2-Octanol | -9.9°[1] |

Experimental Protocols

Synthesis of Enantiomerically Enriched (S)-2-Iodooctane

A common method for the preparation of chiral alkyl iodides from chiral alcohols is a two-step process involving the conversion of the alcohol to a tosylate, followed by a Finkelstein reaction. This method generally proceeds with inversion of configuration at the stereocenter and is effective in minimizing racemization.

Step 1: Synthesis of (S)-2-Octyl Tosylate

This procedure involves the reaction of (S)-2-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

-

Materials: (S)-2-octanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (S)-2-octanol in pyridine (or DCM with pyridine as a catalyst) and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to stir at a low temperature for several hours or until completion (monitored by TLC).

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-octyl tosylate.

-

Step 2: Finkelstein Reaction to Yield (R)-2-Iodooctane

The tosylate is then reacted with sodium iodide in acetone. This is an SN2 reaction that proceeds with inversion of configuration.

-

Materials: (S)-2-octyl tosylate, sodium iodide (NaI), acetone.

-

Procedure:

-

Dissolve the (S)-2-octyl tosylate in acetone.

-

Add a molar excess of sodium iodide to the solution.

-

Reflux the mixture for several hours. The precipitation of sodium tosylate drives the reaction to completion.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated sodium tosylate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to obtain enantiomerically enriched (R)-2-iodooctane.

-

Measurement of Optical Rotation

The following is a general protocol for measuring the optical rotation of a sample of 2-iodooctane.

-

Materials and Equipment:

-

High-purity sample of 2-iodooctane.

-

Spectroscopic grade solvent (e.g., ethanol or chloroform).

-

Polarimeter with a sodium D-line lamp (589.3 nm).

-

Polarimeter cell (typically 1 dm).

-

Volumetric flask and analytical balance.

-

-

Procedure:

-

Sample Preparation: Accurately weigh a sample of 2-iodooctane and dissolve it in a known volume of the chosen solvent in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to obtain a zero reading.

-

Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and calculate the average.

-

Calculation: Calculate the specific rotation [α] using the formula provided in section 2.

-

Signaling Pathways and Experimental Workflows

Stereochemical Pathway of Synthesis

The synthesis of (R)-2-iodooctane from (S)-2-octanol proceeds with a net inversion of stereochemistry. This is a crucial concept in stereoselective synthesis.

Caption: Synthesis of (R)-2-Iodooctane from (S)-2-Octanol.

Racemization of 2-Iodooctane

When an enantiomer of 2-iodooctane is treated with a source of iodide ions (e.g., NaI) in a suitable solvent, a racemized mixture is formed over time due to a series of SN2 reactions, each proceeding with inversion of configuration.

Caption: Racemization of 2-Iodooctane via SN2 mechanism.

Experimental Workflow for Optical Purity Determination

The determination of the optical purity (or enantiomeric excess) of a 2-iodooctane sample is a critical step in its characterization.

Caption: Workflow for determining the enantiomeric excess.

Conclusion

The chirality and optical rotation of 2-iodooctane are defining characteristics that are essential for its application in stereospecific synthesis and pharmaceutical development. A thorough understanding of its stereochemistry, coupled with robust analytical and synthetic methodologies, is crucial for researchers and scientists working with this compound. This guide has provided a detailed overview of these aspects to support and inform such endeavors.

References

An In-depth Technical Guide to the Solubility of (-)-2-Iodooctane in Hexane and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-2-iodooctane, a chiral alkyl halide of significant interest in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for optimizing reaction conditions, designing purification strategies, and formulating drug intermediates. This document synthesizes the theoretical principles governing its solubility, presents its known physicochemical properties, outlines a detailed experimental protocol for quantitative solubility determination, and illustrates its application in synthetic chemistry.

Physicochemical Properties of (-)-2-Iodooctane

(-)-2-Iodooctane, also known as (R)-2-iodooctane, is a chiral organoiodine compound. Its physical and chemical properties are fundamental to understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₈H₁₇I |

| Molecular Weight | 240.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.33 g/mL at 25 °C[1] |

| Boiling Point | 225-226 °C |

| Melting Point | -46 °C |

| Chirality | (R)-enantiomer |

| CAS Number | 29117-48-4 |

Principles of (-)-2-Iodooctane Solubility

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be miscible.[2][3] (-)-2-Iodooctane's structure, consisting of a long, nonpolar octyl chain and a weakly polar carbon-iodine bond, governs its solubility profile.

The dominant intermolecular forces in (-)-2-iodooctane are London dispersion forces, which are characteristic of nonpolar molecules. The C-I bond introduces a small dipole moment, but the effect of this is largely overshadowed by the nonpolar nature of the eight-carbon alkyl chain.

Consequently, (-)-2-iodooctane exhibits high solubility in nonpolar organic solvents such as hexane, where the primary intermolecular interactions are also London dispersion forces.[4][5] The energy required to break the existing interactions within both the solute and the solvent is comparable to the energy released when new interactions are formed between them, leading to favorable mixing.

Conversely, (-)-2-iodooctane is expected to have very low solubility in highly polar solvents like water. The strong hydrogen bonding network in water would require a significant energy input to disrupt, which would not be compensated for by the weak dipole-dipole and dispersion forces formed between water and (-)-2-iodooctane molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, can be employed.[6] This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the quantitative solubility of (-)-2-iodooctane in hexane and other selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

(-)-2-Iodooctane (high purity)

-

Hexane (analytical grade)

-

Other organic solvents for testing (e.g., ethanol, acetone, toluene, chloroform, ethyl acetate)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled orbital shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Microsyringes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of (-)-2-iodooctane in the chosen solvent (e.g., hexane) at known concentrations. These will be used to create a calibration curve.

-

For example, prepare standards at concentrations of 1, 5, 10, 20, and 50 mg/mL.

-

-

Sample Preparation:

-

In a series of sealed glass vials, add an excess amount of (-)-2-iodooctane to a known volume of the solvent being tested (e.g., 5 mL of hexane). The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. A preliminary study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to ensure complete separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot from the upper solvent phase (the saturated solution) using a microsyringe. Be cautious not to disturb the lower phase containing the excess (-)-2-iodooctane.

-

Dilute the collected aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using GC-FID or another validated analytical method.

-

-

Quantification:

-

Using the calibration curve generated from the standard solutions, determine the concentration of (-)-2-iodooctane in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of (-)-2-iodooctane in the specific solvent at the tested temperature.

-

Data Presentation: The results should be tabulated, expressing the solubility in units such as g/100 mL or mol/L for each solvent at the specified temperature.

Caption: Workflow for the experimental determination of solubility.

Application in Drug Development: A Chiral Building Block

(-)-2-Iodooctane is a valuable chiral intermediate in asymmetric synthesis, a cornerstone of modern drug development where the specific stereochemistry of a molecule is often critical for its therapeutic efficacy and safety. Its primary role is as an electrophile in bimolecular nucleophilic substitution (S(_N)2) reactions.

In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the iodine, which acts as an excellent leaving group. This reaction proceeds in a single, concerted step, resulting in an inversion of the stereochemical configuration at the chiral center. This stereospecificity is highly desirable in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

The workflow for utilizing (-)-2-iodooctane in the synthesis of a chiral pharmaceutical intermediate can be generalized as follows:

Caption: Generalized workflow for an S(_N)2 reaction using (-)-2-iodooctane.

This stereocontrolled introduction of a chiral center is a powerful tool for medicinal chemists, enabling the synthesis of enantiomerically pure drug candidates, which can lead to improved potency and reduced side effects compared to racemic mixtures.

Summary

(-)-2-Iodooctane is a chiral haloalkane with a solubility profile dominated by its nonpolar character. It is highly soluble in nonpolar organic solvents like hexane and largely insoluble in polar solvents such as water. While precise quantitative solubility data is not widely published, this guide provides a detailed experimental protocol for its determination using the shake-flask method. In the context of drug development, (-)-2-iodooctane serves as a crucial chiral building block for the synthesis of complex molecules via stereospecific S(_N)2 reactions, allowing for the precise control of stereochemistry in the final product. This makes it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of (R)-2-Iodooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Iodooctane, a chiral haloalkane with applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for the (R)-enantiomer, this guide presents a consolidated dataset based on available information for the racemic mixture of 2-iodooctane and closely related analogs. It is important to note that in a standard achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical. Similarly, conventional mass spectrometry does not differentiate between enantiomers.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for (R)-2-Iodooctane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.15 | Sextet | 1H | ~6.8 | H-2 |

| ~1.95 | Doublet | 3H | ~6.8 | H-1 |

| ~1.80 - 1.60 | Multiplet | 2H | - | H-3 |

| ~1.40 - 1.20 | Multiplet | 8H | - | H-4, H-5, H-6, H-7 |

| ~0.88 | Triplet | 3H | ~7.0 | H-8 |

Note: The chemical shifts and coupling constants are estimated based on data for 2-iodooctane and analogous iodoalkanes. The multiplicity of the H-2 proton is a sextet due to coupling with the adjacent methyl and methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~35.0 | C-2 |

| ~40.5 | C-3 |

| ~31.7 | C-6 |

| ~28.9 | C-5 |

| ~27.5 | C-1 |

| ~22.6 | C-7 |

| ~22.5 | C-4 |

| ~14.0 | C-8 |

Note: The assignments are based on general trends in the ¹³C NMR spectra of iodoalkanes, where the carbon bearing the iodine atom is significantly shifted downfield.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (R)-2-Iodooctane (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2855 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| ~500 - 600 | Strong | C-I stretching |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of (R)-2-Iodooctane

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 113 | [M - I]⁺ |

| 127 | [I]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The fragmentation pattern is characterized by the loss of the iodine atom and subsequent fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Iodooctane in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 3-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling should be employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: As (R)-2-Iodooctane is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron impact (EI) ionization.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-300).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose structures for the observed fragments based on known fragmentation pathways for haloalkanes.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-Iodooctane.

Caption: Workflow for the spectroscopic analysis of (R)-2-Iodooctane.

An In-depth Technical Guide to the Molecular Formula C8H17I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the molecular formula C8H17I, with a primary focus on 1-iodooctane and 2-iodooctane. The document details their chemical and physical properties, spectroscopic data, synthesis protocols, and applications in research and development.

Isomers of C8H17I: An Overview

The molecular formula C8H17I represents several structural isomers, with the position of the iodine atom on the octyl chain determining the specific isomer. The most commonly encountered and studied isomers are 1-iodooctane and 2-iodooctane. These compounds serve as important intermediates in organic synthesis, particularly in nucleophilic substitution reactions, owing to the excellent leaving group ability of the iodide ion.[1][2] Their application extends to the development of pharmaceuticals and materials science.

Quantitative Data Presentation

The physical and spectroscopic properties of 1-iodooctane and 2-iodooctane are summarized in the tables below for ease of comparison.

Physical Properties

| Property | 1-Iodooctane | 2-Iodooctane |

| Molecular Weight | 240.13 g/mol | 240.13 g/mol [1] |

| Boiling Point | 225-226 °C[3] | 216.20 °C[1] |

| Melting Point | -46 to -45 °C[3] | -51.00 °C[1] |

| Density | 1.33 g/mL at 25 °C[3] | 1.2097 g/cm³[1] |

| Refractive Index (n20/D) | 1.4878[4] | Not readily available |

Spectroscopic Data

| Spectroscopic Data | 1-Iodooctane | 2-Iodooctane |

| ¹H NMR | Spectra available[5][6] | Spectra available[2] |

| ¹³C NMR | Spectra available[5][7] | Spectra available[2] |

| IR Spectroscopy | Spectra available[5][8][9] | Spectra available[2] |

| Mass Spectrometry (GC-MS) | Spectra available[5][8][10] | Spectra available[2][11] |

Experimental Protocols

Synthesis of 1-Iodooctane via Finkelstein Reaction

This protocol details the synthesis of 1-iodooctane from 1-bromooctane using the Finkelstein reaction, a classic SN2 displacement.[12][13][14]

Materials:

-

1-Bromooctane (1.93 g, 10 mmol)

-

Sodium iodide (2.25 g, 15 mmol)

-

Anhydrous acetone (50 mL)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.25 g of sodium iodide and 50 mL of anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

-

Addition of Substrate: Add 1.93 g (1.64 mL) of 1-bromooctane to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. A white precipitate of sodium bromide will form as the reaction progresses.[15]

-

Reaction Monitoring: Allow the reaction to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using hexanes as the eluent. The reaction is complete when the spot corresponding to 1-bromooctane is no longer visible.[15]

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.[15]

-

Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-iodooctane.[15]

-

Purification and Characterization: The product can be further purified by vacuum distillation. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[15]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 1-Iodooctane

Caption: Experimental workflow for the synthesis of 1-iodooctane.

SN2 Reaction Pathway of 1-Bromooctane with Iodide

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Iodooctane | C8H17I | CID 11193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-IODOOCTANE | 629-27-6 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1-Iodooctane | C8H17I | CID 12380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-IODOOCTANE(629-27-6) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Octane, 1-iodo- [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 13. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 14. Finkelstein Reaction [unacademy.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermodynamic and Stability Data of (-)-2-Iodooctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-2-Iodooctane, a chiral halogenated alkane, serves as a crucial building block in organic synthesis and is of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, process optimization, and predicting its behavior in chemical reactions. This technical guide provides a comprehensive overview of the available thermodynamic data for 2-Iodooctane and outlines detailed experimental protocols for determining these properties.

Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for 2-Iodooctane. The data is sourced from the NIST/TRC Web Thermo Tables (WTT) for "Octane, 2-iodo-" and is presented here as an approximation for (-)-2-Iodooctane.

Table 1: Physical and Thermochemical Properties of 2-Iodooctane

| Property | Value | Units | Source |

| Molecular Formula | C₈H₁₇I | - | --INVALID-LINK-- |

| Molecular Weight | 240.12 | g/mol | --INVALID-LINK-- |

| CAS Number (for (-)-2-Iodooctane) | 29117-48-4 | - | LookChem |

| Boiling Point (at 101.3 kPa) | 485.15 (estimated) | K | NIST/TRC WTT |

| Vapor Pressure (at 298.15 K) | 0.18 (estimated) | kPa | NIST/TRC WTT |

Table 2: Temperature-Dependent Thermodynamic Properties of 2-Iodooctane (Liquid Phase)

| Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | 245.7 (estimated) | 0.0 (reference) |

| 320.00 | 254.1 (estimated) | 5.48 (estimated) |

| 340.00 | 262.0 (estimated) | 10.66 (estimated) |

| 360.00 | 269.9 (estimated) | 15.96 (estimated) |

| 380.00 | 277.8 (estimated) | 21.42 (estimated) |

| Data is estimated based on group contribution methods available in the NIST/TRC WTT. |

Stability Data

Detailed kinetic studies on the thermal decomposition of (-)-2-Iodooctane are not available. However, iodoalkanes are generally known to be the least stable of the haloalkanes due to the relatively weak carbon-iodine bond.

General Stability Considerations:

-

Light Sensitivity: Iodoalkanes can undergo decomposition upon exposure to light, often resulting in the formation of iodine, which imparts a purple or brownish color to the sample. It is recommended to store (-)-2-Iodooctane in amber-colored bottles and in the dark.

-

Thermal Stability: At elevated temperatures, 2-Iodooctane is expected to undergo elimination (to form octenes) and substitution reactions. The C-I bond dissociation energy is a key factor in its thermal lability.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Experimental Protocols

The following sections describe generalized, yet detailed, experimental methodologies for determining the key thermodynamic and stability parameters for a liquid organic compound like (-)-2-Iodooctane.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity (-)-2-Iodooctane (typically 0.5 - 1.0 g) is placed in a quartz crucible. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The crucible is placed in a bomb calorimeter. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the surrounding water jacket is meticulously recorded with a high-precision thermometer.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances.

-

Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and I₂) to calculate the standard enthalpy of formation of (-)-2-Iodooctane using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a liquid as a function of temperature.

Methodology:

-

Sample Loading: A known mass of degassed (-)-2-Iodooctane is loaded into a sealed calorimetric vessel.

-

Calorimeter System: The vessel is placed within an adiabatic shield. The temperature of the shield is controlled to precisely match the temperature of the sample vessel at all times, thus minimizing heat exchange with the surroundings.

-

Heating: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small, controlled increase in temperature (typically 1-5 K).

-

Temperature Measurement: The temperature of the sample is measured with a high-accuracy resistance thermometer before and after the energy input.

-

Calculation of Cp: The heat capacity is calculated from the electrical energy supplied and the measured temperature rise. This process is repeated over the desired temperature range to obtain Cp as a function of temperature.

Determination of Gibbs Free Energy

The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°). The standard entropy can be determined from heat capacity measurements down to near absolute zero.

Methodology:

-

Entropy Calculation: The standard entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions: S°(T) = ∫₀ᵀ (Cp(T')/T') dT'

-

Gibbs Free Energy Calculation: The standard Gibbs free energy of formation is then calculated using the following equation: ΔfG° = ΔfH° - TΔfS° where ΔfS° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Kinetic Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be used to study the kinetics of the thermal decomposition of (-)-2-Iodooctane.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of (-)-2-Iodooctane is placed in a TGA pan.

-

TGA Measurement: The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon) at a constant heating rate (e.g., 5, 10, 15, and 20 K/min). The mass of the sample is continuously monitored as a function of temperature.

-

Data Collection: A series of experiments are performed at different heating rates.

-

Kinetic Analysis: The resulting data (mass loss versus temperature) is analyzed using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of the decomposition process as a function of the extent of conversion. This provides insights into the stability and the mechanism of decomposition.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the thermodynamic and stability analysis of (-)-2-Iodooctane.

Caption: Experimental workflow for determining thermodynamic properties.

An In-depth Technical Guide to the Initial Investigation of Secondary Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of secondary alkyl iodides, including their synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and quantitative data are presented to facilitate their application in research and development.

Synthesis of Secondary Alkyl Iodides

The synthesis of secondary alkyl iodides can be achieved through various methods, most commonly via the nucleophilic substitution of secondary alcohols or other alkyl halides.

From Secondary Alcohols

A prevalent method for synthesizing secondary alkyl iodides is the reaction of a secondary alcohol with an iodine source, often involving an activation step. A common laboratory-scale synthesis involves the use of iodine and red phosphorus.

Experimental Protocol: Synthesis of (2S)-2-Iodobutane from (S)-2-Butanol [1]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a dropping funnel. The system should be kept under an inert atmosphere, such as nitrogen or argon.

-

Reagent Charging: Red phosphorus is added to the flask containing the starting alcohol, (S)-2-butanol.

-

Iodine Addition: A solution of iodine dissolved in a portion of (S)-2-butanol is added dropwise from the dropping funnel to the stirred suspension. The reaction is often exothermic.

-

Reaction: The mixture is typically heated to reflux to ensure the reaction proceeds to completion.

-

Workup: After cooling, the reaction mixture is filtered to remove any excess phosphorus. The filtrate is then washed sequentially with water, a dilute sodium thiosulfate solution (to quench any unreacted iodine), and brine.

-

Purification: The resulting organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed. The final product can be further purified by distillation.

Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic method for preparing alkyl iodides by treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. The equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide in acetone.

Spectroscopic Characterization

The structural elucidation of secondary alkyl iodides relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of secondary alkyl iodides. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl structure.

| Compound | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |

| 2-Iodopropane | δ 1.85 (d, 6H, J=6.8 Hz, 2 x CH₃), 4.25 (sept, 1H, J=6.8 Hz, CH-I)[2] | δ 21.1 (CH-I), 31.2 (2 x CH₃)[3] |

| 2-Iodobutane | - | δ 14.2 (CH₃), 28.5 (CH₃), 32.4 (CH₂), 36.0 (CH-I)[4] |

Infrared (IR) Spectroscopy

The carbon-iodine (C-I) stretching vibration is a key diagnostic peak in the IR spectrum of alkyl iodides.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-I Stretch | 500 - 600[5] | Strong |

| C-H Stretch (Aliphatic) | ~2850 - 2975 | Strong |

| C-H Bend (Alkyl groups) | ~1365 - 1470 | Variable |

Reactivity of Secondary Alkyl Iodides

Secondary alkyl iodides are versatile substrates that can undergo both nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a concerted, bimolecular process that results in the inversion of stereochemistry at the electrophilic carbon.

Caption: Generalized Sₙ2 reaction pathway.

Experimental Protocol: Sₙ2 Reaction of (2S)-2-Iodobutane with Sodium Azide [6]

-

Reaction Setup: In a round-bottom flask, (2S)-2-iodobutane is dissolved in a polar aprotic solvent like acetone.

-

Nucleophile Addition: A stoichiometric equivalent of sodium azide (NaN₃) is added to the solution.

-

Reaction Conditions: The mixture is stirred, and the reaction progress can be monitored by techniques such as polarimetry, observing the change in optical rotation as the (S)-enantiomer is converted to the (R)-azide product. For preparative scale, the reaction is typically refluxed for several hours.

-

Workup: After the reaction is complete, the precipitated sodium iodide is removed by filtration. The solvent is evaporated, and the residue is taken up in a solvent like diethyl ether. The organic layer is washed with water to remove any remaining salts.

-

Purification: The organic layer is dried over an anhydrous salt, and the solvent is removed by rotary evaporation to yield the crude product, which can be purified further by distillation or chromatography.

Elimination (E2) Reactions

The E2 reaction is a concerted, bimolecular elimination process that leads to the formation of an alkene. With secondary alkyl iodides, a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products can be formed, depending on the steric bulk of the base.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Enantiomerically Pure (-)-2-Iodooctane: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of enantiomerically pure (R)-(-)-2-iodooctane, a valuable chiral building block in organic synthesis. The described method utilizes the Appel reaction, starting from the readily available chiral precursor (S)-(+)-2-octanol. This reaction, employing triphenylphosphine, iodine, and imidazole, proceeds with a complete inversion of stereochemistry, ensuring the formation of the desired (R)-enantiomer. This application note includes a comprehensive experimental protocol, quantitative data on reaction yield and product purity, and methods for purification and characterization.

Introduction

Chiral iodoalkanes, such as (-)-2-iodooctane, are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The stereocenter bearing the iodine atom allows for a variety of stereospecific transformations, making the enantiomeric purity of this starting material critical. The Appel reaction is a well-established method for converting alcohols to alkyl halides under mild conditions.[1][2] A key feature of this reaction for secondary alcohols is the inversion of configuration at the stereocenter, providing a predictable and reliable method for accessing the desired enantiomer from its opposite alcohol precursor.[3][4]

Reaction Pathway

The synthesis of (R)-(-)-2-iodooctane from (S)-(+)-2-octanol proceeds via an SN2 mechanism. The triphenylphosphine and iodine form a phosphonium iodide intermediate, which then activates the hydroxyl group of the alcohol. The subsequent backside attack by the iodide ion results in the displacement of the activated hydroxyl group and inversion of the stereochemistry at the carbon center.

Caption: Reaction scheme for the synthesis of (R)-(-)-2-Iodooctane.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of enantiomerically pure (-)-2-iodooctane.

| Parameter | Value |

| Starting Material | (S)-(+)-2-Octanol |

| Product | (R)-(-)-2-Iodooctane |

| Molecular Formula | C₈H₁₇I |

| Molecular Weight | 240.12 g/mol |

| Typical Yield | 80-90% |

| Enantiomeric Excess (e.e.) | >98% |

| Specific Rotation [α]D | -38.5° (neat)[5] |

| Appearance | Pale yellow oil |

Experimental Protocol

This protocol details the synthesis, purification, and characterization of (R)-(-)-2-iodooctane.

Materials and Reagents

-

(S)-(+)-2-Octanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane or Hexane

-

Silica gel

Experimental Workflow

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using (-)-2-Iodooctane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for nucleophilic substitution reactions utilizing the chiral substrate, (-)-2-iodooctane. This secondary iodoalkane is an excellent model for studying the stereochemical outcomes of S_N1 and S_N2 reactions, which are fundamental transformations in organic synthesis and crucial for the development of stereochemically pure pharmaceutical compounds.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the displacement of a leaving group by a nucleophile. The stereochemical course of these reactions is of paramount importance, particularly in drug development, where the chirality of a molecule can dictate its pharmacological activity. (-)-2-Iodooctane, a readily available chiral secondary alkyl halide, serves as an exemplary substrate to investigate these mechanistic pathways. Its reactions are characterized by a clear inversion of configuration under S_N2 conditions, a phenomenon known as Walden inversion, while conditions favoring an S_N1 pathway can lead to racemization.

This document outlines protocols for conducting nucleophilic substitution reactions on (-)-2-iodooctane with various nucleophiles, including iodide, hydroxide, and acetate ions. It also provides expected outcomes and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanisms

The nucleophilic substitution reactions of (-)-2-iodooctane can proceed through two primary mechanisms: S_N1 and S_N2. The prevailing pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

-

S_N2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group.[1] This "backside attack" results in a predictable inversion of the stereochemical configuration at the chiral center.[1] For (-)-2-iodooctane, an S_N2 reaction will yield a product with the opposite stereochemistry. The rate of the S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[2][3]

-

S_N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[2] The nucleophile then attacks the carbocation in the second, faster step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of enantiomers, often resulting in a racemic or near-racemic product.[4] S_N1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate.[2]

Data Presentation

The following tables summarize the expected outcomes for nucleophilic substitution reactions of (-)-2-iodooctane with different nucleophiles under conditions that predominantly favor the S_N2 mechanism.

| Nucleophile | Reagent | Solvent | Product | Expected Stereochemistry | Expected Yield | Expected Enantiomeric Excess (e.e.) |

| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | (+)-2-Iodooctane | Inversion | High | >95% |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Acetone/Water | (+)-2-Octanol | Inversion | Moderate-High | >90% |

| Acetate (CH₃COO⁻) | Sodium Acetate (NaOAc) | Acetic Acid | (+)-Oct-2-yl acetate | Inversion | Moderate | >90% |

Note: Yields and enantiomeric excess are estimates based on typical S_N2 reactions of secondary alkyl halides and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Reaction with Sodium Iodide in Acetone (S_N2)

This classic experiment demonstrates the inversion of configuration in an S_N2 reaction. The reaction of optically active (-)-2-iodooctane with radioactive iodide has shown that the rate of racemization is twice the rate of incorporation of the radioactive isotope, providing strong evidence for the Walden inversion.[5]

Materials:

-

(-)-2-Iodooctane

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard glassware for workup

Procedure:

-

In a round-bottom flask, dissolve (-)-2-iodooctane (1 equivalent) in anhydrous acetone.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat under reflux for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by observing the formation of a precipitate (sodium iodide is soluble in acetone, while sodium bromide or chloride, if formed from impurities, are not).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any precipitated salts.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue contains the product, (+)-2-iodooctane. Purify further by distillation or chromatography if necessary.

-

Analyze the product's optical rotation using a polarimeter to confirm the inversion of configuration. The enantiomeric excess can be determined by chiral gas chromatography or HPLC.

Protocol 2: Synthesis of (+)-2-Octanol via S_N2 Reaction with Hydroxide

This protocol describes the synthesis of (+)-2-octanol from (-)-2-iodooctane, a reaction that proceeds with inversion of configuration.

Materials:

-

(-)-2-Iodooctane

-

Sodium Hydroxide (NaOH)

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve (-)-2-iodooctane (1 equivalent) in a mixture of acetone and water (e.g., 80:20 v/v).

-

Add sodium hydroxide (2 equivalents) to the solution.

-

Heat the reaction mixture under reflux with vigorous stirring for several hours (e.g., 4-6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Most of the acetone can be removed under reduced pressure.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

The crude (+)-2-octanol can be purified by fractional distillation under reduced pressure.

-

Characterize the product by its boiling point, refractive index, and spectroscopic methods (IR, NMR).

-

Determine the optical rotation and calculate the enantiomeric excess to confirm the stereochemical outcome.

Protocol 3: Reaction with Sodium Acetate in Acetic Acid (S_N2)

This protocol outlines the synthesis of (+)-oct-2-yl acetate from (-)-2-iodooctane.

Materials:

-

(-)-2-Iodooctane

-

Sodium Acetate (NaOAc)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard glassware for workup

Procedure:

-

In a round-bottom flask, dissolve (-)-2-iodooctane (1 equivalent) in glacial acetic acid.

-

Add anhydrous sodium acetate (1.5 equivalents) to the solution.

-

Heat the mixture under reflux with stirring for several hours (e.g., 8-12 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a larger volume of water.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic extract sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the resulting (+)-oct-2-yl acetate by distillation.

-

Analyze the product's purity and stereochemical integrity as described in the previous protocols.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S_N1 and S_N2 reaction pathways and a general experimental workflow for the nucleophilic substitution on (-)-2-iodooctane.

Caption: S_N2 reaction mechanism of (-)-2-iodooctane.

Caption: S_N1 reaction mechanism of (-)-2-iodooctane.

Caption: General experimental workflow for nucleophilic substitution.

References

- 1. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application of (-)-2-Iodooctane in Stereospecific Synthesis: A Detailed Guide for Researchers

Introduction

(-)-2-Iodooctane, systematically known as (R)-2-iodooctane, is a valuable chiral building block in stereospecific synthesis. Its well-defined stereochemistry at the C2 position makes it an excellent substrate for nucleophilic substitution reactions, proceeding primarily through the Sₙ2 mechanism. This allows for the predictable and controlled introduction of a chiral center with inverted stereochemistry, a cornerstone of modern asymmetric synthesis in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of (-)-2-iodooctane in the stereospecific synthesis of key chiral intermediates.

Core Principle: The Sₙ2 Reaction and Stereochemical Inversion

The primary application of (-)-2-iodooctane in stereospecific synthesis hinges on the Sₙ2 reaction mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (in this case, the iodide ion). This "backside attack" leads to a predictable inversion of the stereochemical configuration at the chiral center. Consequently, starting with (R)-2-iodooctane allows for the synthesis of a wide range of (S)-2-substituted octanes with high enantiomeric purity.

A classic experiment demonstrating this principle is the reaction of optically active 2-iodooctane with radioactive iodide ions. The rate of racemization (loss of optical activity) is observed to be twice the rate of incorporation of the radioactive isotope, providing strong evidence for the inversion of configuration with each substitution event.[1][2]

Application Notes: Stereospecific Synthesis of Chiral Molecules

(-)-2-Iodooctane serves as a versatile starting material for the synthesis of various chiral compounds, including amines, ethers, and thiols. These chiral molecules are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The stereochemistry of these molecules is often crucial for their biological activity.

Synthesis of (S)-2-Aminooctane

Chiral amines are prevalent in many drug candidates and serve as important ligands in asymmetric catalysis. The stereospecific synthesis of (S)-2-aminooctane from (R)-2-iodooctane can be achieved through a two-step sequence involving an initial Sₙ2 reaction with sodium azide, followed by reduction of the resulting azide.

Williamson Ether Synthesis of (S)-2-Alkoxyoctanes

The Williamson ether synthesis provides a reliable method for the preparation of chiral ethers. By reacting (R)-2-iodooctane with an alkoxide, the corresponding (S)-2-alkoxyoctane can be synthesized with a high degree of stereochemical control. This reaction is widely used in the synthesis of various organic molecules.

Synthesis of (S)-Octane-2-thiol

Chiral thiols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The reaction of (R)-2-iodooctane with a sulfur nucleophile, such as thiourea followed by hydrolysis, allows for the stereospecific synthesis of (S)-octane-2-thiol.

Experimental Protocols

Below are detailed experimental protocols for the stereospecific synthesis of key chiral compounds from (-)-2-iodooctane.

Protocol 1: Synthesis of (S)-2-Azidooctane

This protocol details the Sₙ2 reaction of (R)-2-iodooctane with sodium azide, a key step in the synthesis of (S)-2-aminooctane.

Materials:

-

(-)-2-Iodooctane ((R)-2-iodooctane)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-2-iodooctane (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-azidooctane.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Reactant | Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-2-Iodooctane | (S)-2-Azidooctane | NaN₃ | DMF | 80 | 24 | >90 | >98 |

Protocol 2: Synthesis of (S)-2-Ethoxyooctane (Williamson Ether Synthesis)

This protocol describes the stereospecific synthesis of a chiral ether from (R)-2-iodooctane.

Materials:

-

(-)-2-Iodooctane ((R)-2-iodooctane)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

-

Cool the solution to 0°C and add (-)-2-iodooctane (1 equivalent) dropwise with stirring.

-